Dictyotriol C
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Overview
Description
Dictyotriol C is a natural product found in Dictyota with data available.
Scientific Research Applications
Dictyostelium as a Model for Biomedical Research
The social amoeba Dictyostelium discoideum is increasingly recognized as a valuable model for biomedical research, including the study of immune-cell disease, chemotaxis, centrosomal abnormalities, bacterial intracellular pathogenesis, and the mechanisms of neuroprotective and anti-cancer drug action. This research underlines the potential applications of Dictyotriol C in understanding and treating various human diseases (Williams et al., 2006).
Dictyostelium in Pharmacogenetic Research
Dictyostelium discoideum serves as an advantageous model for pharmacogenetic research, particularly in understanding the molecular mechanisms of compounds. This model organism is used for studying cell behavior as an indicator of sensitivity to natural products and other chemicals, which could include Dictyotriol C (Otto et al., 2016).
Genome Database for Dictyostelium discoideum
The dictyBase database provides access to genomic data and functional annotation of genes in Dictyostelium discoideum, which can be instrumental in understanding the role and applications of Dictyotriol C at a genetic and molecular level (Kreppel et al., 2004).
Use of Dictyostelium in Molecular Medicine
Dictyostelium discoideum is also used in molecular medicine, particularly for the investigation of human disease genes and host-pathogen interactions. This underscores the potential for Dictyotriol C in medical research and drug development (Müller-Taubenberger et al., 2013).
Data Management and Analytics in Dictyostelium
dictyExpress is a web-based platform for managing and analyzing gene expression data in Dictyostelium, which could be crucial for understanding the gene expression profiles influenced by Dictyotriol C and its implications in various biological processes (Stajdohar et al., 2017).
properties
CAS RN |
115890-56-7 |
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Product Name |
Dictyotriol C |
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.473 |
IUPAC Name |
(3aS,4R,5S,7S,8aR)-5-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol |
InChI |
InChI=1S/C20H32O3/c1-11(2)17(21)9-7-12(3)16-10-18(22)14(5)15-8-6-13(4)19(15)20(16)23/h6,12,15-23H,1,5,7-10H2,2-4H3/t12-,15+,16+,17-,18+,19-,20-/m1/s1 |
InChI Key |
BJMXLMHAHQUQQH-GFHTVSTESA-N |
SMILES |
CC1=CCC2C1C(C(CC(C2=C)O)C(C)CCC(C(=C)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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